molecular formula C11H24 B14734578 5,5-Dimethylnonane CAS No. 6414-96-6

5,5-Dimethylnonane

Cat. No.: B14734578
CAS No.: 6414-96-6
M. Wt: 156.31 g/mol
InChI Key: BEPKYSJVUZWKMP-UHFFFAOYSA-N
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Description

5,5-Dimethylnonane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structural uniqueness, having two methyl groups attached to the fifth carbon of a nonane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One documented method involves the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 5,5-dimethylnonan-5-ol. This intermediate undergoes dehydration using phosphorus oxychloride in pyridine to yield isomers of the alkene 5,5-dimethylnon-5-ene. Finally, hydrogenation of the alkene over a palladium on carbon catalyst produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar multi-step synthesis processes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylnonane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation using chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize alkanes to form alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Catalytic hydrogenation can reduce alkenes or alkynes to alkanes.

Major Products:

    Halogenation: Produces halogenated derivatives such as 5-chloro-5,5-dimethylnonane.

    Oxidation: Can yield alcohols, ketones, or acids depending on the reaction conditions.

    Reduction: Typically results in the formation of simpler alkanes.

Scientific Research Applications

5,5-Dimethylnonane has various applications in scientific research:

Mechanism of Action

The mechanism of action for 5,5-Dimethylnonane primarily involves its interactions as a non-polar solvent. It can dissolve non-polar substances and facilitate various chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

  • 4,5-Dimethylnonane
  • 2,5-Dimethylnonane
  • 3,3-Dimethylnonane

Comparison: 5,5-Dimethylnonane is unique due to the positioning of its methyl groups, which influences its physical and chemical properties. For instance, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound. Compared to its isomers, this compound may exhibit different solubility and stability characteristics .

Properties

CAS No.

6414-96-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

5,5-dimethylnonane

InChI

InChI=1S/C11H24/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3

InChI Key

BEPKYSJVUZWKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CCCC

Origin of Product

United States

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